Anidoxime
Overview
Description
Anidoxime is an analgesic.
Scientific Research Applications
Spectrometric and Voltammetric Characterization
A study by David et al. (2018) explored the acid-base and redox equilibria of obidoxime, an acetylcholinesterase reactivator, and its mechanism as a reactivator. The research highlighted the modification of obidoxime’s structure in different pH conditions and its behavior at a glassy carbon electrode, demonstrating its complex voltammetric and spectrometric characteristics (David, Corbu, Cheregi, & David, 2018).
Anticholinergic Properties in Rat Atria and Urinary Bladder
Obidoxime, known for its application in treating organophosphorus poisoning, was studied by Soukup et al. (2010) for its anticholinergic properties. The study compared obidoxime with atropine on cholinergic stimulation in rat heart and urinary bladder, highlighting its anti-muscarinic effects and M2 receptor selectivity (Soukup et al., 2010).
Reactivation Potency of Obidoxime
Kuča et al. (2009) conducted a study to evaluate the universality of obidoxime as a reactivator of acetylcholinesterase (AChE) in cases of organophosphorus poisoning. The research indicated that obidoxime might not be a universal antidote and suggested the development of new promising candidates as a replacement (Kuča, Musílek, Pohanka, Dohnal, & Patočka, 2009).
Phosphoryl Oxime-Destroying Activity in Human Plasma
Kiderlen et al. (2000) researched the capability of human plasma, with butyrylcholinesterase blocked by soman, to stimulate obidoxime-induced reactivation of concentrated erythrocyte acetylcholinesterase. This study revealed a potential phosphoryl oxime-destroying capacity in human plasma, suggesting the presence of an enzyme with this specific activity (Kiderlen, Worek, Klimmek, & Eyer, 2000).
properties
CAS RN |
34297-34-2 |
---|---|
Product Name |
Anidoxime |
Molecular Formula |
C21H27N3O3 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
[[3-(diethylamino)-1-phenylpropylidene]amino] N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C21H27N3O3/c1-4-24(5-2)16-15-20(17-9-7-6-8-10-17)23-27-21(25)22-18-11-13-19(26-3)14-12-18/h6-14H,4-5,15-16H2,1-3H3,(H,22,25) |
InChI Key |
XPHBRTNHVJSEQD-ATJXCDBQSA-N |
Isomeric SMILES |
CCN(CC)CC/C(=N/OC(=O)NC1=CC=C(C=C1)OC)/C2=CC=CC=C2 |
SMILES |
CCN(CC)CCC(=NOC(=O)NC1=CC=C(C=C1)OC)C2=CC=CC=C2 |
Canonical SMILES |
CCN(CC)CCC(=NOC(=O)NC1=CC=C(C=C1)OC)C2=CC=CC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
31729-11-0 (hydrochloride) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
4-MPC-3-DAPO anidoxime anidoxime hydrochloride O-(4-methoxyphenylcarbamoyl)-3-diethylaminopropiophenone oxime |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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